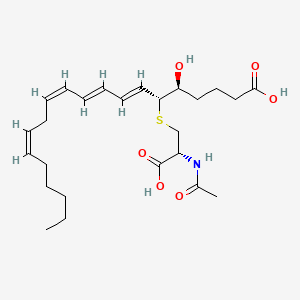
N-acetyl-LTE4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-acetyl-leukotriene E4 is a leukotriene, a type of eicosanoid, which is a major biliary metabolite of cysteinyl leukotrienes. Leukotrienes are lipid mediators derived from arachidonic acid and play a significant role in inflammatory and allergic responses .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-acetyl-leukotriene E4 can be synthesized through the acetylation of leukotriene E4. The process involves the reaction of leukotriene E4 with acetic anhydride in the presence of a base such as pyridine. The reaction is typically carried out at room temperature and monitored using chromatographic techniques to ensure complete conversion .
Industrial Production Methods
Industrial production of N-acetyl-leukotriene E4 involves the large-scale synthesis of leukotriene E4 followed by its acetylation. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
N-acetyl-leukotriene E4 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form omega-hydroxy and omega-carboxy derivatives.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: It can undergo substitution reactions, particularly at the acetyl group
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Acetic anhydride and pyridine are commonly used for acetylation reactions
Major Products Formed
Oxidation: Omega-hydroxy-N-acetyl-leukotriene E4 and omega-carboxy-N-acetyl-leukotriene E4.
Reduction: Reduced forms of N-acetyl-leukotriene E4.
Substitution: Various acetylated derivatives
Applications De Recherche Scientifique
N-acetyl-leukotriene E4 has several scientific research applications:
Chemistry: Used as a reference compound in the study of leukotriene metabolism and synthesis.
Biology: Investigated for its role in inflammatory and allergic responses.
Medicine: Studied for its potential therapeutic applications in treating asthma and other inflammatory diseases.
Industry: Utilized in the development of anti-inflammatory drugs and as a biomarker for leukotriene activity .
Mécanisme D'action
N-acetyl-leukotriene E4 exerts its effects by binding to specific leukotriene receptors, such as cysteinyl leukotriene receptor 1 and cysteinyl leukotriene receptor 2. This binding triggers a cascade of intracellular signaling pathways that lead to smooth muscle contraction, increased vascular permeability, and recruitment of inflammatory cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Leukotriene E4: The parent compound of N-acetyl-leukotriene E4.
Leukotriene C4 and Leukotriene D4: Other cysteinyl leukotrienes involved in inflammatory responses
Uniqueness
N-acetyl-leukotriene E4 is unique due to its acetyl group, which influences its metabolic stability and biological activity. It is a major biliary metabolite, distinguishing it from other leukotrienes that are primarily found in different biological fluids .
Propriétés
Formule moléculaire |
C25H39NO6S |
|---|---|
Poids moléculaire |
481.6 g/mol |
Nom IUPAC |
(5S,6R,7E,9E,11Z,14Z)-6-[(2R)-2-acetamido-2-carboxyethyl]sulfanyl-5-hydroxyicosa-7,9,11,14-tetraenoic acid |
InChI |
InChI=1S/C25H39NO6S/c1-3-4-5-6-7-8-9-10-11-12-13-14-17-23(22(28)16-15-18-24(29)30)33-19-21(25(31)32)26-20(2)27/h7-8,10-14,17,21-23,28H,3-6,9,15-16,18-19H2,1-2H3,(H,26,27)(H,29,30)(H,31,32)/b8-7-,11-10-,13-12+,17-14+/t21-,22-,23+/m0/s1 |
Clé InChI |
BGGYAYMMFYBWEX-HXDOPMNESA-N |
SMILES isomérique |
CCCCC/C=C\C/C=C\C=C\C=C\[C@H]([C@H](CCCC(=O)O)O)SC[C@@H](C(=O)O)NC(=O)C |
SMILES canonique |
CCCCCC=CCC=CC=CC=CC(C(CCCC(=O)O)O)SCC(C(=O)O)NC(=O)C |
Synonymes |
5-hydroxy-6-S-(2-acetamido-3-thiopropionyl)-7,9,11,14-eicosatetraenoic acid N-acetyl-LTE(4) N-acetylleukotriene E4 NA-LTE4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(Z)-7-[(1R,2R,3R)-2-[(E)-3-fluorooct-1-enyl]-3-hydroxy-5-oxocyclopentyl]hept-5-enoic acid](/img/structure/B1237874.png)
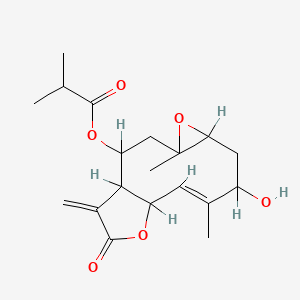
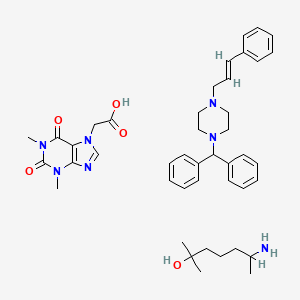
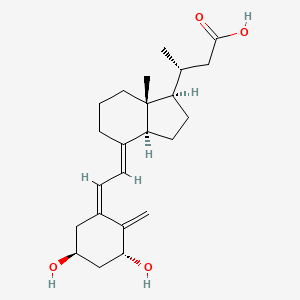
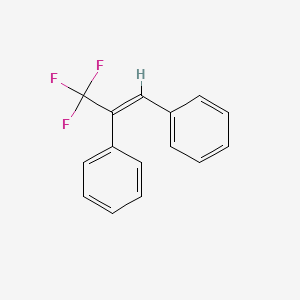
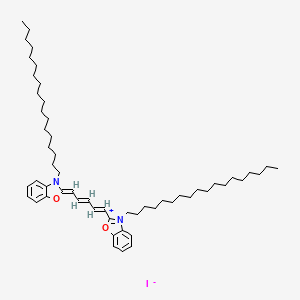
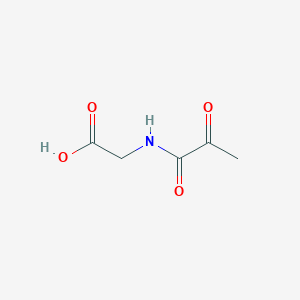
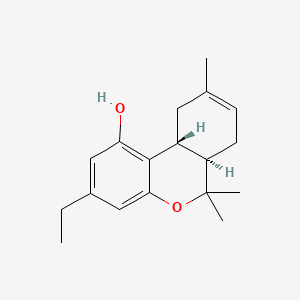
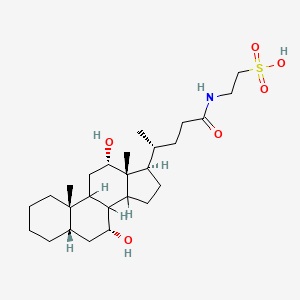
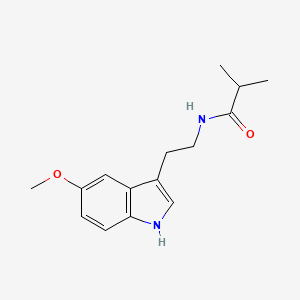

![(1S,4R,7S,8aR)-4-[(Z)-2,4-dimethyloct-2-enoyl]oxy-7-(1-formylvinyl)-8a-methyl-6-oxo-1,2,3,4,7,8-hexahydronaphthalene-1-carboxylic acid](/img/structure/B1237889.png)

